Kalihinol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

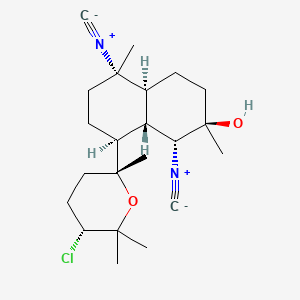

Kalihinol A is a natural product found in Acanthella, Acanthella pulcherrima, and Acanthella cavernosa with data available.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Kalihinol A and its analogues have been extensively studied for their antimalarial properties, primarily targeting the parasite Plasmodium falciparum, which is responsible for the most severe form of malaria.

Mechanism of Action :

- Targeting the Apicoplast : this compound disrupts the function of the apicoplast, a unique organelle in P. falciparum crucial for fatty acid synthesis and other metabolic processes. This disruption hinders the parasite's ability to mature and reproduce within red blood cells .

- Resistance to Traditional Therapies : The compound shows promise in overcoming resistance to current frontline treatments, such as artemisinin-based therapies. As drug resistance becomes more prevalent, this compound's distinct mechanism offers a potential alternative .

Efficacy Studies :

- In Vitro Studies : Research indicates that this compound exhibits potent activity against both drug-sensitive and resistant strains of P. falciparum, with effective concentrations (IC50) reported as low as 1.2 nM .

- In Vivo Models : In humanized mouse models, Kalihinol analogues have demonstrated strong efficacy without significant hemolytic activity, suggesting a favorable safety profile .

Broader Therapeutic Potential

Beyond malaria treatment, this compound's unique properties may extend its applicability to other diseases caused by apicomplexan parasites:

- Toxoplasmosis Treatment : Given its mechanism targeting the apicoplast, there is potential for this compound to be effective against Toxoplasma gondii, the causative agent of toxoplasmosis .

- Other Apicomplexan Infections : The structural characteristics and mechanisms of action of this compound suggest it may also be effective against other related infections, although further research is needed to explore these possibilities fully.

Data Summary

The following table summarizes key findings from studies on this compound and its analogues:

Case Studies

Several case studies illustrate the promising applications of this compound:

- Clinical Trials for Malaria Treatment :

- Comparative Studies with Other Antimalarials :

Analyse Chemischer Reaktionen

Intramolecular Diels-Alder Reaction for Decalin Core Formation

The bicyclic decalin scaffold of kalihinol A is constructed via an intramolecular Diels-Alder reaction (IMDA). This reaction forms the cis-decalin system, which is later isomerized to the trans-decalin configuration observed in the natural product. The IMDA proceeds under thermal conditions, leveraging conjugated diene and dienophile moieties within the precursor .

Epoxidation and Isonitrile Installation

Critical to this compound’s bioactivity are its isonitrile functional groups. These are introduced through:

-

Epoxide isocyanolysis : Epoxidation of the Δ⁴,⁵ alkene (e.g., using m-CPBA) generates an epoxide intermediate. Subsequent treatment with TMSCN (trimethylsilyl cyanide) and a Lewis acid induces nucleophilic ring-opening at C5 (Fürst–Plattner principle), forming a C5-isonitrile .

-

Invertive displacement : Tertiary trifluoroacetates at C10 undergo stereoinvertive displacement with TMSCN, installing the equatorial C10-isonitrile .

| Reaction Step | Reagents/Conditions | Key Outcome |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C → RT | Forms α- and β-epoxide diastereomers |

| Isonitrile installation (C5) | TMSCN, BF₃·OEt₂, CH₂Cl₂ | C5-isonitrile via trans-diaxial opening |

| Isonitrile installation (C10) | TMSCN, ZnI₂, CH₂Cl₂, −40°C | Equatorial C10-isonitrile with inversion |

Robinson Annulation for Cyclohexenone Formation

A Robinson annulation constructs the cyclohexenone moiety adjacent to the decalin core. This involves:

-

Oxa-Michael addition : A pyrrolidine-based catalyst enables enantioselective addition to an α,β-unsaturated aldehyde.

-

Aldol condensation : Diamine catalysts (e.g., 18 ) promote cyclization to form the bicyclic enone .

Stereochemical Challenges in Decalin Functionalization

-

C7/C11 stereocenters : Vicinal stereogenic centers are established during the oxa-Michael–Robinson annulation sequence. Catalyst control ensures enantioselectivity at C11, while substrate-directed methods dictate C7 stereochemistry .

-

C10 epimerization : Competitive axial vs. equatorial isonitrile formation occurs during displacement, influenced by steric and electronic factors .

Key Synthetic Analogues and Reactivity Insights

Simplified kalihinol analogues retain antimalarial activity, highlighting the importance of the isonitrile groups and decalin scaffold:

-

Bis-isonitrile derivatives (e.g., 43 ) show IC₅₀ values as low as 1.6 nM against drug-resistant P. falciparum .

-

Mono-isonitrile analogues (e.g., 44 ) exhibit reduced potency, confirming the necessity of both isonitriles .

| Compound | Structure Modification | IC₅₀ (nM) vs. Dd2 Strain |

|---|---|---|

| This compound | Natural product | 1.2 |

| 43 | Bis-isonitrile, simplified | 1.6 |

| 44 | Mono-isonitrile | 480 |

Metabolic Stability of Isonitrile Group

Contrary to expectations, the isonitrile moiety demonstrates reasonable stability in microsomal assays, with no rapid degradation observed . This suggests that the functional group’s reactivity does not inherently preclude drug development.

Comparative Analysis with Kalihinol B

Kalihinol B, a congener with a tetrahydrofuran (THF) ring, shares synthetic steps with this compound but diverges in late-stage functionalization:

Eigenschaften

CAS-Nummer |

91294-83-6 |

|---|---|

Molekularformel |

C22H33ClN2O2 |

Molekulargewicht |

393 g/mol |

IUPAC-Name |

(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |

InChI |

InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3/t14-,15-,16+,17-,18+,20-,21+,22+/m0/s1 |

InChI-Schlüssel |

ULUHGZAAPMJKNO-JVKCDKLRSA-N |

SMILES |

CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |

Isomerische SMILES |

C[C@@]1(CC[C@@H]([C@@H]2[C@@H]1CC[C@@]([C@@H]2[N+]#[C-])(C)O)[C@]3(CC[C@H](C(O3)(C)C)Cl)C)[N+]#[C-] |

Kanonische SMILES |

CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |

Synonyme |

kalihinol A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.